molecular formula C13H16N2O3 B2440718 N-(oxolan-2-ylmethylcarbamoyl)benzamide CAS No. 325763-24-4

N-(oxolan-2-ylmethylcarbamoyl)benzamide

Cat. No.: B2440718
CAS No.: 325763-24-4
M. Wt: 248.282
InChI Key: MRPCVMDJJNBEEH-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an oxolane ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethylcarbamoyl)benzamide typically involves the reaction of oxolane-2-carboxylic acid with benzoyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. Common bases used in this reaction include triethylamine and pyridine, while carbamoylating agents such as isocyanates or carbamoyl chlorides are employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethylcarbamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzamides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxolan-2-ylmethylcarbamoyl)benzamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and activities .

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(10-5-2-1-3-6-10)15-13(17)14-9-11-7-4-8-18-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPCVMDJJNBEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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